1-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride
Overview
Description
1-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C9H13ClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as tert-butyl halides, typically target nucleophilic sites in biochemical reactions .
Mode of Action
The mode of action of this compound involves a reaction mechanism known as nucleophilic substitution, specifically the S_N1 reaction . In this process, the compound forms a relatively stable carbocation intermediate, which then reacts with a nucleophile .
Biochemical Pathways
It’s known that the solvolysis of tert-butyl halides, a similar class of compounds, involves transition states that are highly dipolar and are strong hydrogen bond acids and bases . This suggests that the compound may interact with biochemical pathways involving hydrogen bonding and polarity.
Pharmacokinetics
Similar compounds like tert-butyl chloride are sparingly soluble in water and tend to undergo hydrolysis .
Result of Action
The result of the compound’s action is the formation of a new product through a nucleophilic substitution reaction . The exact molecular and cellular effects would depend on the specific nucleophile involved in the reaction.
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of nucleophiles and the solvent used. For instance, the rate of solvolysis of tert-butyl halides is increased by both nucleophilic and electrophilic solvents . Additionally, the reaction rate can be affected by the temperature and the pH of the environment .
Preparation Methods
The synthesis of 1-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-tert-butyl-3-methyl-1H-pyrazole with oxalyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed at low temperatures to prevent decomposition of the product .
Chemical Reactions Analysis
1-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: It can be reduced to form 1-tert-butyl-3-methyl-1H-pyrazole-5-methanol under specific conditions.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
1-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride can be compared with other pyrazole derivatives, such as:
1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-tert-Butyl-1-methyl-1H-pyrazole-5-carbonyl chloride: Another isomer with different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2-tert-butyl-5-methylpyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-6-5-7(8(10)13)12(11-6)9(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWPUBKIGZTZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)Cl)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384063 | |
Record name | 1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-10-8 | |
Record name | 1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175277-10-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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